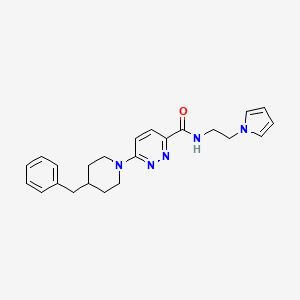

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c29-23(24-12-17-27-13-4-5-14-27)21-8-9-22(26-25-21)28-15-10-20(11-16-28)18-19-6-2-1-3-7-19/h1-9,13-14,20H,10-12,15-18H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBMRCKRAIHMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine core, which is known for its diverse biological activities, including inhibition of monoamine oxidases (MAO), antihypertensive effects, and potential anticancer properties.

1. Inhibition of Monoamine Oxidases (MAO)

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant inhibition of MAO-A and MAO-B. For instance, the compound's analogs showed IC50 values ranging from 1.05 µM to 15.5 µM against MAO-B, indicating a strong potential for treating neurological disorders by modulating monoaminergic systems .

2. Antihypertensive Effects

Research involving this compound has shown that it possesses moderate to strong antihypertensive activity in spontaneously hypertensive rats. The onset of blood pressure reduction was noted to be gradual, which is beneficial for clinical applications where rapid drops in blood pressure can be harmful .

3. Anticancer Activity

The compound's structural components suggest potential antiproliferative effects against various cancer cell lines. Preliminary screenings indicated that it could inhibit the growth of human breast and ovarian cancer cells, with IC50 values ranging from 19.9 µM to 75.3 µM. This suggests that further optimization could enhance its efficacy as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and pyridazine rings significantly affect the biological activity of the compound. For example:

- Substituents on the benzyl group enhance MAO-B inhibition.

- The presence of a pyrrole moiety contributes to antihypertensive properties.

Table 1 summarizes key SAR findings related to this compound:

| Modification | Effect on Activity | IC50 Value (µM) |

|---|---|---|

| 4-Benzyl substitution | Increased MAO-B inhibition | 12.02 |

| Pyrrole ring inclusion | Enhanced antihypertensive effect | Moderate to strong |

| Variations in piperidine | Altered anticancer potency | 19.9 - 75.3 |

Case Studies

Case Study 1: Antihypertensive Activity

In a controlled study with spontaneously hypertensive rats, administration of the compound led to a statistically significant reduction in systolic blood pressure over a period of hours post-administration. The gradual onset was noted as a favorable pharmacokinetic profile for chronic use.

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that the compound inhibited cell proliferation in MDA-MB-231 and OVCAR-3 cell lines. Further studies are warranted to explore the mechanisms behind this activity, potentially involving apoptosis induction or cell cycle arrest.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : N-(2-(1H-pyrrol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide

- Molecular Formula : C23H27N5O

- Molecular Weight : 389.4934 g/mol

- CAS Number : 1396785-71-9

The compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the piperidine and pyrrole moieties contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing pyridazine structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the compound's effect on human breast cancer cells (MDA-MB-231). The results demonstrated an IC50 value of approximately 15 µM, indicating potent anticancer activity. The mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth and survival.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes, leading to inhibition of growth.

Table: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

These findings suggest that modifications to the compound could enhance its efficacy against resistant bacterial strains.

Neurological Applications

Compounds similar to this compound have been investigated for their potential in treating neurological disorders. Specifically, they may act as muscarinic receptor antagonists, which are valuable in managing conditions like Alzheimer's disease.

Research Insight

A patent application describes related compounds as effective in modulating muscarinic receptors, potentially leading to improved cognitive function in patients with neurodegenerative diseases .

Comparación Con Compuestos Similares

Structural Analogs in Enzyme Inhibition and Receptor Targeting

a) N-(2-(1H-Imidazol-4-yl)ethyl)-6-[4-(2-methoxy-phenoxy)-piperidin-1-yl]pyridazine-3-carboxamide

- Structural Differences: Replaces the pyrrole group with an imidazole ring and substitutes the benzylpiperidinyl with a 2-methoxy-phenoxy-piperidinyl group.

- The 2-methoxy-phenoxy group increases polarity, possibly reducing CNS penetration compared to the benzylpiperidinyl group in the target compound.

- Applications : Cited in anticancer and anti-obesity research, suggesting shared therapeutic pathways with the target compound .

b) 6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)-N-(4-(2-hydroxyethyl)phenyl)imidazo[1,2-b]pyridazine-3-carboxamide

- Structural Differences : Features an imidazo[1,2-b]pyridazine core (vs. pyridazine) and a fluorophenyl-pyrrolidinyl substituent. The hydroxyethylphenyl terminal group enhances hydrophilicity.

- Fluorine atoms enhance metabolic stability and PET imaging utility as a Tropomyosin Receptor Kinase (TRK) radiotracer .

Crystalline Forms and Physicochemical Properties

a) 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide

- Key Features: Incorporates a cyclopropanecarboxamido group and a triazolyl-methoxy-phenylamino substituent.

- Advantages : Patent data highlight its crystalline forms, which optimize solubility and shelf stability—properties critical for pharmaceutical development. The deuterated methyl group (methyl-D3) may slow metabolic degradation .

Quinoline and Pyrazolo-Pyridine Derivatives

a) N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Structural Differences: Quinoline core replaces pyridazine, with a tetrahydrofuran-3-yloxy group enhancing stereochemical complexity.

- Functional Implications: The quinoline framework may improve DNA intercalation properties, suggesting divergent applications from pyridazine-based compounds .

b) N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Structural Differences : Pyrazolo-pyridine core with ethyl-methyl-pyrazole and phenyl substituents.

- Functional Implications : Lower molecular weight (374.4 g/mol) compared to typical pyridazine carboxamides (~450–500 g/mol) may enhance bioavailability but reduce binding affinity for larger receptors .

Fluorinated Derivatives and Metabolic Stability

a) N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

- Structural Differences : Hexafluoro-hydroxypropane group replaces the pyrrole-ethyl chain.

- Functional Implications : Fluorination improves metabolic stability and logP values, though the bulky trifluoromethyl group may hinder membrane permeability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(1H-pyrrol-1-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide?

- Methodological Answer : The synthesis typically involves modular assembly of pyridazine and piperidine scaffolds. A key step includes coupling the pyridazine-3-carboxamide core with the 4-benzylpiperidine moiety via nucleophilic substitution. Deuterated reagents (e.g., methyl-D3) have been used to stabilize intermediates, as seen in analogous pyridazine derivatives . Radiolabeling approaches, such as ¹⁸F incorporation using kryptofix/K₂CO₃ under basic conditions (110°C, 15 min), are applicable for isotopic tracking in mechanistic studies .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry, as demonstrated in studies of N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine derivatives . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, combined with mass spectrometry and ¹H/¹³C NMR, validates molecular weight and functional group integrity .

Q. What are the primary pharmacological targets of this compound?

- Methodological Answer : The compound’s piperidine and pyrrole motifs suggest activity against enzymes and receptors, such as stearoyl-CoA desaturase-1 (SCD-1) or tropomyosin receptor kinases (Trk). Analogous pyridazine carboxamides exhibit IC₅₀ values in the nanomolar range for SCD-1 inhibition, validated via competitive binding assays and radioligand displacement studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Systematic substitution of the benzylpiperidine or pyrrole-ethyl groups can enhance target affinity. For example, fluorination at the piperidine aryl ring (e.g., 4-(2,6-difluorobenzyl)) improves metabolic stability, while modifying the pyrrole’s N-alkyl chain alters pharmacokinetics . Computational docking (e.g., AutoDock Vina) predicts binding poses to guide synthetic prioritization .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from off-target effects or poor bioavailability. Use isotopic tracing (e.g., ¹⁸F-labeled analogs) to monitor tissue distribution . Validate in vitro findings with ex vivo autoradiography and microdosing studies in rodent models, ensuring plasma protein binding corrections are applied .

Q. What analytical methods are recommended for identifying synthesis-related impurities?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with charged aerosol detection (CAD) identifies polar impurities, while gas chromatography (GC) detects volatile byproducts. Reference standards for common impurities (e.g., dealkylated intermediates) should be synthesized and characterized via ¹H NMR .

Q. What strategies improve metabolic stability in derivatives of this compound?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzylpiperidine ring reduces CYP450-mediated oxidation. Deuterating labile C-H bonds (e.g., methyl-D3) slows metabolic degradation, as shown in deuterated pyridazine analogs .

Q. Which in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer : Orthotopic xenograft models (e.g., human cancer cell lines) assess tumor penetration, while transgenic mice (e.g., Trk-overexpressing strains) validate target engagement. Pharmacodynamic endpoints include PET imaging with ¹⁸F-labeled derivatives to quantify target occupancy .

Q. How can radiolabeled versions of this compound be synthesized for imaging studies?

- Methodological Answer : ¹⁸F radiolabeling involves nucleophilic substitution of a tosylated precursor with [¹⁸F]fluoride, using kryptofix 2.2.2/K₂CO₃ in acetonitrile at 110°C. Purification via semi-preparative HPLC ensures radiochemical purity >95% . For ¹¹C labeling, employ Pd-mediated carbonylation with [¹¹C]CO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.